Lithium octanoate

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Energy Storage: Lithium-Ion Batteries

Lithium octanoate plays a crucial role in the development of lithium-ion batteries (LIBs). It is used in the fabrication of cathode materials where it contributes to the overall battery performance . The compound’s organometallic nature allows for its use in creating complex structures within the battery, enhancing energy density and efficiency.

Pharmaceuticals: Drug Synthesis and Solubilization

In pharmaceuticals, Lithium octanoate serves as a catalyst and reagent in the synthesis of various drugs. Its organometallic properties facilitate reactions that are pivotal in drug development . Additionally, it aids in drug solubilization, improving the bioavailability of pharmaceutical compounds.

LED Manufacturing: Thin Film Deposition

The compound is utilized in the thin film deposition processes during the manufacturing of LEDs. It acts as a precursor material, contributing to the deposition of films that are integral to the LED structure . This application is vital for producing high-quality and efficient lighting solutions.

Industrial Chemistry: Catalyst and Reagent

Lithium octanoate finds its application as a reagent and catalyst in industrial chemistry. It is involved in processes such as thin film deposition and serves as a precursor for synthesizing various organometallic compounds . Its role in industrial chemistry underscores its versatility and importance in large-scale chemical production.

Organometallic Chemistry: Reagent and Precursor

As an organometallic compound, Lithium octanoate is used extensively as a reagent and precursor in the synthesis of other organometallic compounds. Its reactivity and stability make it a valuable component in organometallic chemistry, where it facilitates numerous synthetic transformations .

Surface Engineering: Coatings and Protective Layers

In surface engineering, Lithium octanoate is applied in the creation of coatings and protective layers. Its use in atomic layer deposition techniques helps in developing advanced materials for various applications, including energy storage systems .

Safety and Hazards

While specific safety and hazard information for Lithium octanoate is not available, it’s important to note that lithium compounds, in general, should be handled with care. Lithium batteries are generally safe and unlikely to fail, but only so long as there are no defects and the batteries are not damaged. When lithium batteries fail to operate safely or are damaged, they may present a fire and/or explosion hazard .

Mecanismo De Acción

Target of Action

Lithium Octanoate, like other lithium compounds, primarily targets enzymes that have magnesium as a co-factor . The main molecular determinants of lithium action include the inhibition of inositol monophosphatase (IMPA) and glycogen synthase kinase-3 (GSK-3) .

Mode of Action

Lithium Octanoate interacts with its targets by inhibiting their activity. For instance, it inhibits GSK-3, which has a wide range of effects, including axis development in embryos, cell and tissue differentiation, neurogenesis, osteogenesis, and control of apoptosis . This results in neuroprotection and an attenuation of cognitive deficits . Lithium also reduces excitatory neurotransmission while increasing GABA or inhibitory neurotransmission .

Biochemical Pathways

Lithium Octanoate affects several biochemical pathways. It modulates the cycle of neurotransmission and alters gene transcription . It also impacts the mitochondrial function, improving it via its role in phospholipid metabolism and inositol depletion .

Pharmacokinetics

Lithium, in general, is known to be excreted solely by the kidney Therefore, patients with renal failure are at increased risk for adverse effects

Result of Action

The molecular and cellular effects of Lithium Octanoate’s action are diverse. It has been shown to have neuroprotective effects, reducing cognitive deficits . It also plays a significant role in mitochondrial function, influencing energy production and oxidative stress . Furthermore, lithium impacts proteins involved in the processing of APP, suggesting a possible involvement in Alzheimer’s disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Lithium Octanoate. For instance, leaching of lithium from discharged batteries and its subsequent migration through soil and water represents serious environmental hazards . This is because lithium accumulates in the food chain, impacting ecosystems and human health . Therefore, the environmental context is crucial when considering the use and impact of Lithium Octanoate.

Propiedades

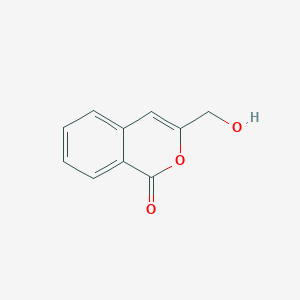

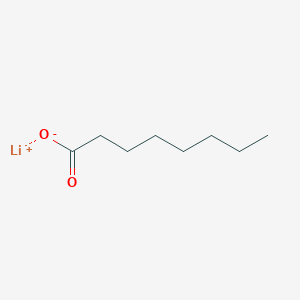

IUPAC Name |

lithium;octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2.Li/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTAUEIDLAAYHSL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCCCCCCC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15LiO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

124-07-2 (Parent), 17341-24-1 (Parent) | |

| Record name | Lithium octanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016577529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10884919 | |

| Record name | Octanoic acid, lithium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16577-52-9 | |

| Record name | Lithium octanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016577529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, lithium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octanoic acid, lithium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium octanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM OCTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NQ46XLP8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the NMR diffusion method provide insights into the behavior of Lithium octanoate in solution?

A1: Lithium octanoate, like other surfactants, can self-assemble into aggregates in solution. The NMR diffusion method is particularly insightful for studying these systems. This technique measures the diffusion coefficients of molecules, which are directly related to their size and shape in solution. [] By analyzing the diffusion behavior of Lithium octanoate, researchers can glean information about:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate](/img/structure/B175924.png)

![[2'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B175941.png)